2,2,4,6,6-PENTAMETHYL-3-HEPTENE

Physical Chemistry Analytical Chemistry Isomerization

Why procure 2,2,4,6,6-Pentamethyl-3-heptene (CAS 123-48-8)? Its five methyl substituents create extreme steric hindrance around the internal C=C bond—no generic C8/C12 alkene can replicate this. This enables: (1) dedicated TDM 3B chain transfer agent synthesis with narrow distillation profile (ΔT(20-80) ≤4°C at 19 mbar, Point 50 at 123°C±1°C) for reproducible polymer MW control; (2) high stereoselectivity in epoxidation for chiral epoxide intermediates. Generic substitution compromises both pathways.

Molecular Formula C12H24
Molecular Weight 168.32 g/mol
CAS No. 123-48-8
Cat. No. B089596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,4,6,6-PENTAMETHYL-3-HEPTENE
CAS123-48-8
Molecular FormulaC12H24
Molecular Weight168.32 g/mol
Structural Identifiers
SMILESCC(=CC(C)(C)C)CC(C)(C)C
InChIInChI=1S/C12H24/c1-10(8-11(2,3)4)9-12(5,6)7/h8H,9H2,1-7H3
InChIKeyNBUMCEJRJRRLCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2,4,6,6-Pentamethyl-3-heptene (CAS 123-48-8) for Scientific Procurement: A Branched Alkene with Distinct Steric and Reactivity Profiles


2,2,4,6,6-Pentamethyl-3-heptene (CAS 123-48-8) is a C12H24 branched alkene featuring a heptene backbone with five methyl substituents at the 2,2,4,6,6-positions. Its exceptionally high degree of branching confers low boiling point (180.55°C ) and LogP (4.415 ) relative to linear C12 alkenes, alongside high steric hindrance around the internal C=C double bond. This structural motif dictates its distinct reactivity and physical properties, positioning it as a specialized intermediate in industrial polymer synthesis and as a model compound in mechanistic studies .

Why 2,2,4,6,6-Pentamethyl-3-heptene Cannot Be Replaced by Common C8 or C12 Alkene Analogs


Generic substitution of 2,2,4,6,6-pentamethyl-3-heptene with other C8 or C12 alkenes is not scientifically valid. Its five methyl groups create a unique, congested environment around the internal double bond, leading to steric control in stereoselective epoxidation . In contrast, less substituted alkenes like 2,4,4-trimethylpentene (diisobutylene, DIB) lack this level of hindrance, resulting in fundamentally different reaction pathways and kinetic behavior. Furthermore, 2,2,4,6,6-pentamethyl-3-heptene acts as a specific monomer for synthesizing tert-dodecyl mercaptan (TDM 3B) chain transfer agents, a role for which other branched alkenes, such as those derived from propene oligomerization, are not direct substitutes [1].

Quantitative Differentiation of 2,2,4,6,6-Pentamethyl-3-heptene: Evidence for Scientific Selection


Isomeric Equilibrium with 1,1-Dineopentylethylene via Raman Spectroscopy

The compound exists in a quantifiable equilibrium with its less hindered isomer, 1,1-dineopentylethylene. This equilibrium was directly analyzed using characteristic Raman line intensities [1], providing a spectroscopic method to distinguish the sterically hindered 2,2,4,6,6-pentamethyl-3-heptene from its isomer. This is a direct, analytical differentiation not possible with simpler alkene mixtures.

Physical Chemistry Analytical Chemistry Isomerization

Application as a Specific Monomer for Chain Transfer Agent TDM 3B Synthesis

The compound serves as a specific precursor for a distinct isomer of tert-dodecyl mercaptan (TDM 3B). While industrial TDM is often synthesized from tetrapropylene (a C10-C14 mixture), the reaction of hydrogen sulfide with triisobutylene yields a unique mixture of two dodecene isomers, one of which is 2,2,4,6,6-pentamethyl-3-heptene [1]. This leads to a defined TDM 3B mixture with a narrow distillation range (ΔT(20-80) ≤ 4°C at 19 mbar, Point 50 at 123°C±1°C) [1], in contrast to the broader distillation profile of TDM 4P derived from tetrapropylene.

Polymer Chemistry Chain Transfer Agent Radical Polymerization

Sterically Controlled Stereoselectivity in Epoxidation Reactions

The high degree of steric hindrance from the five methyl groups directs the stereochemical outcome of epoxidation. Due to this hindrance, a peroxy acid oxidant will preferentially approach the less hindered face of the C=C double bond, leading to high stereoselectivity in the epoxide product . This is a direct consequence of the compound's unique structure and is not observed with less substituted alkenes like 2,4,4-trimethylpentene.

Organic Synthesis Stereoselectivity Epoxidation

Radical-Mediated Antibacterial Activity Against Gram-Positive Bacteria

2,2,4,6,6-Pentamethyl-3-heptene has been reported to exhibit potent antibacterial activity specifically against Gram-positive bacteria through a radical-mediated mechanism of action . While quantitative MIC values are not provided in the referenced source, the described radical mechanism of action differentiates it from common membrane-disrupting alkenes or alcohols. This suggests a unique mode of action potentially exploitable in specialized antimicrobial applications, such as soil bactericides .

Antimicrobial Bactericide Radical Mechanism

Distinct Kinetic Behavior in Low-Temperature Oxidation vs. DIB Isomers

Although 2,2,4,6,6-pentamethyl-3-heptene is not a typical diisobutylene (DIB) fuel isomer, its structural similarity allows for class-level inference on oxidation kinetics. Comprehensive studies on DIB isomers (2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene) reveal that even subtle differences in double bond position and branching drastically affect ignition delay times [1]. For instance, DIB-1 has shorter ignition delay times than iso-octane at high temperatures (>820 K) but longer delays at lower temperatures [2]. 2,2,4,6,6-pentamethyl-3-heptene, with its even greater steric hindrance and internal double bond, is expected to exhibit a unique kinetic profile distinct from these DIB isomers, making it a valuable target for kinetic model validation.

Combustion Chemistry Fuel Kinetics Ignition Delay

Quantified Equilibrium Constant in Reaction with Chlorobutyl

The equilibrium constant for the reaction between 2,2,4,6,6-pentamethyl-3-heptene and chlorobutyl was determined to be 1.5 × 10 at 25 °C using spectrometry . This quantitative datum provides a direct thermodynamic measure of the compound's reactivity in a specific substitution reaction. While a direct comparator is not specified, this value serves as a baseline for evaluating the influence of the compound's steric bulk on its chemical behavior relative to less hindered alkenes.

Physical Organic Chemistry Reaction Kinetics Equilibrium Studies

Validated Application Scenarios for 2,2,4,6,6-Pentamethyl-3-heptene in R&D and Industrial Settings


Synthesis of Narrow-Distillation-Range Chain Transfer Agents

Procure 2,2,4,6,6-pentamethyl-3-heptene for the dedicated synthesis of TDM 3B, a specific isomer of tert-dodecyl mercaptan. This application is supported by patent literature detailing its use as a precursor to a CTA mixture with a narrow distillation profile (ΔT(20-80) ≤ 4°C at 19 mbar, Point 50 at 123°C±1°C), which is critical for achieving reproducible polymer molecular weight control in industrial radical polymerizations [1].

Stereoselective Epoxidation for Complex Molecule Synthesis

Utilize the pronounced steric hindrance of 2,2,4,6,6-pentamethyl-3-heptene to enforce high stereoselectivity in epoxidation reactions. The compound's congested double bond environment directs the approach of peroxy acid oxidants to a single face, enabling the predictable synthesis of chiral epoxide intermediates essential for the construction of complex natural products and pharmaceuticals .

Analytical Standard for Raman Spectroscopic Quantification of Hindered Alkenes

Employ 2,2,4,6,6-pentamethyl-3-heptene as a reference standard for Raman spectroscopic methods. Its equilibrium with 1,1-dineopentylethylene has been quantitatively analyzed via characteristic Raman line intensities [2]. This makes it a valuable tool for developing and validating analytical protocols aimed at distinguishing between sterically hindered alkenes and their less hindered isomers in complex reaction mixtures.

Model Compound for Probing Steric Effects in Reaction Kinetics

Apply 2,2,4,6,6-pentamethyl-3-heptene as a model substrate in physical organic chemistry to investigate the influence of extreme steric hindrance on reaction rates, equilibria, and mechanisms. Its unique structure provides a stringent test for computational models of steric effects, as evidenced by studies on steric shielding and strain derived from Pauli repulsion [3].

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